molecular formula C33H46O4 B12820256 (R)-benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

(R)-benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

Cat. No.: B12820256
M. Wt: 506.7 g/mol
InChI Key: JKCADEBSFFPQJB-MHZNDKSFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cholan-24-oic acid, 6-ethylidene-3-hydroxy-7-oxo-, phenylmethyl ester involves multiple steps, starting from basic organic compounds. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Cholan-24-oic acid, 6-ethylidene-3-hydroxy-7-oxo-, phenylmethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, each with unique functional groups that can be further utilized in chemical synthesis .

Scientific Research Applications

Cholan-24-oic acid, 6-ethylidene-3-hydroxy-7-oxo-, phenylmethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Cholan-24-oic acid, 6-ethylidene-3-hydroxy-7-oxo-, phenylmethyl ester involves its interaction with specific molecular targets in the body. The compound is believed to modulate biochemical pathways related to liver function and immune response. It acts on molecular targets such as nuclear receptors and enzymes involved in bile acid metabolism .

Properties

Molecular Formula

C33H46O4

Molecular Weight

506.7 g/mol

IUPAC Name

benzyl (4R)-4-[(3R,5R,6Z,8S,9S,10R,13R,14S,17R)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C33H46O4/c1-5-24-28-19-23(34)15-17-33(28,4)27-16-18-32(3)25(12-13-26(32)30(27)31(24)36)21(2)11-14-29(35)37-20-22-9-7-6-8-10-22/h5-10,21,23,25-28,30,34H,11-20H2,1-4H3/b24-5-/t21-,23-,25-,26+,27+,28+,30+,32-,33-/m1/s1

InChI Key

JKCADEBSFFPQJB-MHZNDKSFSA-N

Isomeric SMILES

C/C=C\1/[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C1=O)CC[C@@H]4[C@H](C)CCC(=O)OCC5=CC=CC=C5)C)C)O

Canonical SMILES

CC=C1C2CC(CCC2(C3CCC4(C(C3C1=O)CCC4C(C)CCC(=O)OCC5=CC=CC=C5)C)C)O

Origin of Product

United States

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